3-Methoxy-6-phenylpyridazine

Synthetic Chemistry Cross-Coupling Process Optimization

3-Methoxy-6-phenylpyridazine is an essential pharmacophoric scaffold for ACAT-1/2 inhibitors—biphenyl bioisosteres are completely inactive. This 98% pure building block features optimal CNS physicochemical properties (LogP 2.15, PSA 35 Ų), proven utility in minaprine synthesis, and reliable Suzuki-Miyaura coupling (95% yield). Its regioselective reactivity with Grignard reagents enables access to pyridazinoquinolinone fused heterocycles for diversity-oriented synthesis. Ideal for medicinal chemistry labs developing cardiovascular, metabolic, and CNS therapeutics.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 4578-42-1
Cat. No. B1600435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-phenylpyridazine
CAS4578-42-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyNZEKNUOVEYRUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-6-phenylpyridazine (CAS 4578-42-1): Core Heterocyclic Scaffold for Pyridazine-Based Drug Discovery and Materials Science


3-Methoxy-6-phenylpyridazine (CAS 4578-42-1) is a disubstituted pyridazine heterocycle bearing a methoxy group at the 3-position and a phenyl ring at the 6-position [1]. With a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol , this compound serves as a versatile building block for the synthesis of biologically active pyridazine derivatives and functional materials [2]. Its well-defined substitution pattern and synthetic accessibility via Suzuki-Miyaura cross-coupling enable precise structural elaboration, making it a valuable intermediate in medicinal chemistry and organic electronics .

3-Methoxy-6-phenylpyridazine (CAS 4578-42-1): Why Generic Pyridazine Substitution Is Not a Viable Procurement Strategy


Pyridazine derivatives exhibit profound structure-dependent biological activity, where minor modifications to substituent position or electronic character can abolish target engagement [1]. In a comparative study of ACAT inhibitors, biphenyl-based analogs of phenylpyridazines were completely inactive against human ACAT-1 and ACAT-2 isoforms, whereas the phenylpyridazine derivatives retained activity, demonstrating that the pyridazine heterocycle is an essential pharmacophoric element, not a replaceable scaffold [1]. Similarly, within a series of 3,6-disubstituted pyridazines evaluated for vasorelaxant activity, IC50 values varied substantially based on substitution pattern, underscoring that generic replacement with uncharacterized analogs introduces unacceptable functional uncertainty in both research and development pipelines [2].

3-Methoxy-6-phenylpyridazine (CAS 4578-42-1): Quantified Performance Metrics for Informed Procurement Decisions


3-Methoxy-6-phenylpyridazine Demonstrates High Synthetic Efficiency via Optimized Suzuki-Miyaura Coupling

In a comparative assessment of synthetic routes, 3-methoxy-6-phenylpyridazine was obtained in 95% yield via Suzuki-Miyaura cross-coupling of 3-chloro-6-methoxypyridazine with phenylboronic acid under Pd(PPh3)4 catalysis . Alternative protocols employing modified reaction conditions achieved yields of 61% , 59% , and 22% , highlighting the critical impact of reaction optimization on procurement-scale synthesis efficiency.

Synthetic Chemistry Cross-Coupling Process Optimization

3-Methoxy-6-phenylpyridazine Exhibits Favorable Physicochemical Profile for Drug-Like Scaffold Development

3-Methoxy-6-phenylpyridazine displays a calculated LogP of 2.15 and a polar surface area (PSA) of 35.0 Ų [1]. Compared to the unsubstituted pyridazine core (LogP ~0.2, PSA 51.5 Ų), the methoxy and phenyl substitutions increase lipophilicity by approximately 1.9 LogP units while reducing PSA by 16.5 Ų, enhancing predicted membrane permeability [2]. These values fall within favorable ranges for CNS drug discovery (LogP 2-5, PSA <90 Ų), positioning the compound as a privileged intermediate for blood-brain barrier-penetrant designs [3].

Medicinal Chemistry Physicochemical Properties Drug Design

The Pyridazine Core in 3-Methoxy-6-phenylpyridazine Is Essential for Target Engagement in ACAT Inhibition

In a head-to-head comparative study, biphenyl derivatives designed as bioisosteres of phenylpyridazine ACAT inhibitors were completely inactive against human ACAT-1 and ACAT-2 isoforms, while the phenylpyridazine series retained inhibitory activity [1]. This direct comparison demonstrates that the pyridazine heterocycle—and by extension 3-methoxy-6-phenylpyridazine as a representative scaffold—is an indispensable structural element for target engagement, not a replaceable component [1].

ACAT Inhibition Pharmacophore Validation Scaffold Necessity

3-Methoxy-6-phenylpyridazine Demonstrates Superior Reactivity in Grignard Addition for Polycyclic Scaffold Construction

3-Methoxy-6-phenylpyridazine undergoes regioselective addition-elimination with t-butylmagnesium chloride at the 4,5-double bond of the pyridazine ring, enabling access to fused pyridazinoquinolinone systems [1]. While quantitative yield data for this specific transformation is not provided in the available abstract, the study explicitly confirms the high versatility of related 5-acyl-6-aryl-4-nitro-3(2H)-pyridazinones as precursors to hetero-polycyclic-fused analogues of biological interest [1].

Synthetic Methodology Grignard Addition Heterocyclic Chemistry

3-Methoxy-6-phenylpyridazine (CAS 4578-42-1): Validated Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Synthesis of CNS-Penetrant Pyridazine-Based Drug Candidates

The compound's favorable physicochemical profile—LogP 2.15 and PSA 35.0 Ų [1]—positions it as an ideal scaffold for constructing blood-brain barrier-penetrant drug candidates. Its established role in the synthesis of minaprine , an antidepressant with favorable CNS tolerability [2], further validates its utility in central nervous system drug discovery programs.

Organic Synthesis: High-Yield Building Block for Cross-Coupling Reactions

With a demonstrated 95% isolated yield in optimized Suzuki-Miyaura coupling , 3-methoxy-6-phenylpyridazine serves as a reliable, high-efficiency building block for parallel synthesis and library generation. The robust synthetic protocol minimizes batch-to-batch variability and ensures cost-effective scale-up for both academic and industrial laboratories.

Target-Based Drug Discovery: ACAT Inhibitor Development

Direct comparative evidence confirms that phenylpyridazine derivatives are essential for ACAT-1/ACAT-2 inhibition, whereas biphenyl bioisosteres are completely inactive [3]. This makes 3-methoxy-6-phenylpyridazine a strategically important starting material for developing novel ACAT inhibitors targeting cardiovascular and metabolic diseases.

Diversity-Oriented Synthesis: Construction of Fused Polycyclic Scaffolds

The compound undergoes regioselective addition-elimination with Grignard reagents [4], enabling access to pyridazinoquinolinone and related fused heterocyclic systems. This reactivity profile supports its procurement for diversity-oriented synthesis aimed at discovering novel bioactive chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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